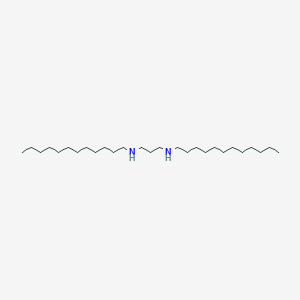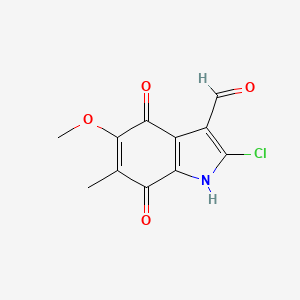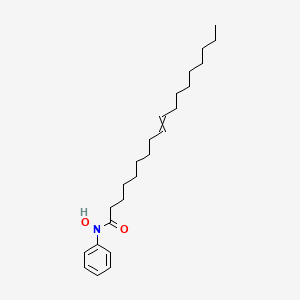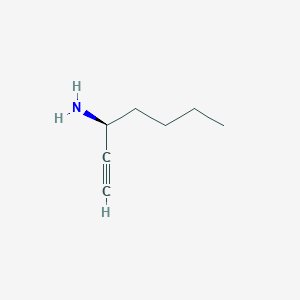
3-Bromo-1-methoxypyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methoxypyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridinium ion, combined with a perchlorate anion. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methoxypyridin-1-ium perchlorate typically involves the reaction of 3-bromo-1-methoxypyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Bromo-1-methoxypyridine} + \text{HClO}_4 \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent, such as acetonitrile or dichloromethane, at room temperature. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridinium ion can be reduced to form pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridinium salts.
Oxidation Reactions: Aldehydes, acids, and other oxidized derivatives.
Reduction Reactions: Pyridine and its derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methoxypyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the bromine atom and methoxy group can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their activity. Additionally, the perchlorate anion may influence the compound’s solubility and stability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-methoxypyridine: Lacks the perchlorate anion and has different reactivity and applications.
3-Chloro-1-methoxypyridin-1-ium perchlorate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1-Methoxypyridin-1-ium perchlorate: Lacks the bromine atom, resulting in distinct reactivity and applications.
Uniqueness
3-Bromo-1-methoxypyridin-1-ium perchlorate is unique due to the presence of both the bromine atom and the perchlorate anion, which impart specific chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
76856-89-8 |
|---|---|
Molekularformel |
C6H7BrClNO5 |
Molekulargewicht |
288.48 g/mol |
IUPAC-Name |
3-bromo-1-methoxypyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H7BrNO.ClHO4/c1-9-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
BFJKWFNMCFHQPG-UHFFFAOYSA-M |
Kanonische SMILES |
CO[N+]1=CC=CC(=C1)Br.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)






![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
